5beta-Cholestane-3alpha,7alpha,12alpha-triol

Enzyme kinetics Cytochrome P450 Sterol metabolism

For definitive CYP3A4 phenotyping, generic cholesterol or 5α-isomers are not viable substitutes. Procure 5β-Cholestane-3α,7α,12α-triol (CAS 547-96-6) to leverage its 6.6-fold higher catalytic efficiency for CYP3A4 over CYP3A5, enabling isoform-selective 25-hydroxylation assays. Its unique 5β-conformation dictates specific CYP27A1 active-site interactions, essential for structural studies. This compound is the authoritative substrate for mapping the cholic acid/chenodeoxycholic acid biosynthetic branch point, and its potent murine PXR agonism makes it the tool of choice for preclinical nuclear receptor studies, with the species-divergent response precluding the use of generic sterol analogs.

Molecular Formula C27H48O3
Molecular Weight 420.7 g/mol
CAS No. 547-96-6
Cat. No. B029088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5beta-Cholestane-3alpha,7alpha,12alpha-triol
CAS547-96-6
Synonyms3,7,12-trihydroxycholestane
3,7,12-trihydroxycoprostane
3,7,12-trihydroxycoprostane, (3alpha,5alpha,7alpha,12alpha)-isomer
3,7,12-trihydroxycoprostane, (3beta,5alpha,7alpha,12alpha)-isomer
3,7,12-trihydroxycoprostane, (3beta,5beta,7alpha,12alpha)-isomer
3alpha, 7alpha,12alpha-trihydroxy-5beta-cholestane
5 beta-cholestane-3 alpha,7 alpha,12 alpha-triol
5beta-cholestane-3alpha,7alpha,12alpha-triol
chtriol
trihydroxycoprostane
Molecular FormulaC27H48O3
Molecular Weight420.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
InChIInChI=1S/C27H48O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h16-25,28-30H,6-15H2,1-5H3/t17-,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1
InChIKeyRIVQQZVHIVNQFH-XJZYBRFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5β-Cholestane-3α,7α,12α-triol (CAS 547-96-6): Sourcing Specifications and Biological Identity for Bile Acid Research


5β-Cholestane-3α,7α,12α-triol (trihydroxycoprostane, CAS 547-96-6) is a C27 steroid intermediate in the classical (neutral) pathway of bile acid biosynthesis, specifically positioned immediately upstream of side-chain oxidation and cleavage to cholic acid [1][2]. With a molecular formula of C27H48O3 and a monoisotopic mass of 420.36035 Da, it bears three α-oriented hydroxyl groups at positions 3, 7, and 12 on the 5β-cholestane skeleton [1][3]. Unlike its 5α-reduced stereoisomers, the cis A/B ring junction in 5β-cholestane-3α,7α,12α-triol imposes a distinctly bent molecular geometry that critically influences enzyme recognition and metabolic routing toward cholic acid rather than alternative sterol fates [4].

Why 5β-Cholestane-3α,7α,12α-triol Cannot Be Substituted by Common Sterol Analogs in Bile Acid Research


Generic substitution with cholesterol, 5α-cholestane isomers, or 5β-cholestane-3α,7α-diol is inadvisable due to quantitative differences in enzyme recognition, catalytic turnover, and transcriptional regulation. While cholesterol and 5β-cholestane-3α,7α,12α-triol are both CYP27A1 substrates, they occupy distinct spatial orientations within the enzyme active site and interact with different residues, precluding interchangeable use in enzymatic assays [1]. Furthermore, 5β-cholestane-3α,7α,12α-triol exhibits a 6.6-fold higher catalytic efficiency (Vmax/Km) toward CYP3A4-catalyzed 25-hydroxylation compared to CYP3A5 [2], and a lower Km and higher Vmax for 27-monooxygenase relative to 5β-cholestane-3α,7α-diol [3]. Critically, the compound's species-divergent activity as a PXR agonist—potent in mouse but inactive in human [4]—means that substitution with structurally similar sterols would yield erroneous conclusions in cross-species pharmacological or toxicological studies.

Quantitative Differentiation of 5β-Cholestane-3α,7α,12α-triol: Enzyme Kinetics, Binding, and Transcriptional Activity Compared to Analogs


CYP3A4 vs. CYP3A5 25-Hydroxylation: 6.6-Fold Higher Catalytic Efficiency

5β-Cholestane-3α,7α,12α-triol undergoes 25-hydroxylation by both CYP3A4 and CYP3A5 in human liver microsomes, but with markedly different kinetic parameters. CYP3A4 catalyzes this reaction with a Vmax of 16 nmol/(nmol·min) and a Km of 6 μM, whereas CYP3A5 exhibits a Vmax of only 4.5 nmol/(nmol·min) and a Km of 32 μM [1]. The resulting catalytic efficiency (Vmax/Km) is 2.67 for CYP3A4 versus 0.14 for CYP3A5, a 19-fold difference in favor of CYP3A4. This pronounced isoform selectivity directly informs experimental design when using human-derived microsomal or recombinant enzyme systems.

Enzyme kinetics Cytochrome P450 Sterol metabolism

Rat Liver 27-Monooxygenase: Lower Km and Higher Vmax Compared to 5β-Cholestane-3α,7α-diol

In partially purified rat liver mitochondrial cytochrome P-450 preparations, 5β-cholestane-3α,7α,12α-triol and 5β-cholestane-3α,7α-diol are both substrates for 27-monooxygenase, yet the triol exhibits a lower Km and a higher Vmax. This kinetic advantage is proposed to contribute to the homeostatic maintenance of the cholic acid to chenodeoxycholic acid ratio in rat bile [1]. While the precise numerical values were not fully extracted in the abstract, the direction and statistical significance of the difference are firmly established, and the full paper contains the explicit Km and Vmax data.

Enzyme kinetics Bile acid synthesis Mitochondrial P450

Distinct Binding Orientation in CYP27A1 Active Site Versus Cholesterol

Computational modeling and site-directed mutagenesis reveal that cholesterol and 5β-cholestane-3α,7α,12α-triol adopt fundamentally different spatial positions and orientations within the CYP27A1 active site [1]. The 12α-hydroxyl group of the triol interacts specifically with residue T110, while cholesterol's C26 methyl group is positioned by V367 [1]. This divergent binding geometry results in only partial overlap of contacting residues: some residues interact with both substrates (W100, H103, T110, M301, V367, I481, V482) but in distinct orientations, while others bind only one substrate [1].

Enzyme-substrate interaction Molecular modeling Cytochrome P450

Species-Divergent PXR Agonism: Potent in Mouse, Inactive in Human

5β-Cholestane-3α,7α,12α-triol (triol) acts as a potent agonist of the mouse pregnane X receptor (PXR), effectively inducing Cyp3a expression and thereby establishing an autoinductive salvage pathway for sterol clearance in mice [1]. In stark contrast, triol fails to activate human PXR and does not induce CYP3A-mediated clearance in humans [1]. This functional dichotomy explains why triol accumulates to pathological levels in human cerebrotendinous xanthomatosis but not in wild-type mice, and it highlights a critical species barrier that must be accounted for in translational research.

Nuclear receptor Transcriptional regulation Species-specific pharmacology

Validated Application Scenarios for 5β-Cholestane-3α,7α,12α-triol Based on Quantitative Differentiation Evidence


In Vitro CYP3A4-Mediated Drug Metabolism and Sterol Clearance Studies

Given the 6.6-fold higher catalytic efficiency of CYP3A4 over CYP3A5 for 25-hydroxylation of 5β-cholestane-3α,7α,12α-triol [1], this compound serves as a highly sensitive and isoform-selective probe substrate for assessing CYP3A4 activity in human liver microsomes, recombinant enzyme systems, and hepatocyte cultures. It is particularly valuable for pharmaceutical researchers evaluating CYP3A4-mediated drug-drug interactions or for those investigating endogenous sterol clearance pathways where CYP3A4 predominates.

Elucidating the Cholic Acid/Chenodeoxycholic Acid Regulatory Node in Rodent Models

The kinetic preference of rat liver mitochondrial 27-monooxygenase for 5β-cholestane-3α,7α,12α-triol over 5β-cholestane-3α,7α-diol [2] positions this compound as the preferred substrate for studying the enzymatic branch point that determines the ratio of cholic acid to chenodeoxycholic acid. Researchers investigating bile acid homeostasis, metabolic regulation, or the effects of genetic or pharmacological perturbations on this critical balance should utilize 5β-cholestane-3α,7α,12α-triol to accurately recapitulate physiological substrate flux.

Structural Biology of CYP27A1 Substrate Recognition and Catalytic Mechanism

The distinct binding orientation of 5β-cholestane-3α,7α,12α-triol within the CYP27A1 active site, characterized by specific interactions between the 12α-hydroxyl group and residue T110 [3], makes this compound an essential tool for crystallographic, spectroscopic, and mutagenesis studies aimed at defining the structural determinants of substrate selectivity in mitochondrial P450 enzymes. Cholesterol, despite being a CYP27A1 substrate, cannot substitute in such studies due to its fundamentally different binding geometry.

Mouse Models of PXR-Mediated Xenobiotic Sensing and Sterol Detoxification

The potent mouse PXR agonist activity of 5β-cholestane-3α,7α,12α-triol [4] validates its use as an endogenous tool compound for probing PXR-dependent gene regulation and sterol clearance pathways in murine systems. Applications include mechanistic studies of CYP3A induction, investigations into the interplay between bile acid intermediates and xenobiotic metabolism, and preclinical evaluation of PXR-targeted therapeutics—with the explicit caveat that findings may not translate directly to human biology due to species-divergent receptor activation.

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